molecular formula C20H14F3N3O3 B11483759 N-(1,3-benzodioxol-5-yl)-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxamide

N-(1,3-benzodioxol-5-yl)-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxamide

Cat. No.: B11483759
M. Wt: 401.3 g/mol
InChI Key: HMWBEYYMVUNEDJ-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxamide is a complex organic compound that features a benzodioxole ring, a trifluoromethyl-substituted phenyl group, and a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling with Pyridine Carboxamide: The final step involves coupling the benzodioxole and trifluoromethyl-substituted phenyl intermediates with a pyridine carboxamide under conditions such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole and trifluoromethyl groups can enhance binding affinity and specificity, while the pyridine carboxamide moiety can facilitate interactions with active sites or allosteric sites on proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-benzodioxol-5-yl)-3-bromobenzamide
  • N-(2H-1,3-benzodioxol-5-yl)-3-cyanobenzamide

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxamide is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical properties and biological activity compared to similar compounds. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C20H14F3N3O3

Molecular Weight

401.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide

InChI

InChI=1S/C20H14F3N3O3/c21-20(22,23)12-3-1-4-13(9-12)25-18-15(5-2-8-24-18)19(27)26-14-6-7-16-17(10-14)29-11-28-16/h1-10H,11H2,(H,24,25)(H,26,27)

InChI Key

HMWBEYYMVUNEDJ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(N=CC=C3)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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